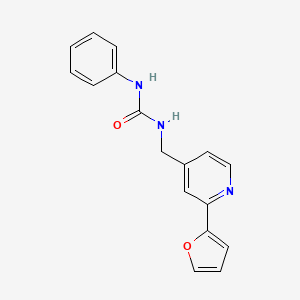

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenylurea

Description

Properties

IUPAC Name |

1-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c21-17(20-14-5-2-1-3-6-14)19-12-13-8-9-18-15(11-13)16-7-4-10-22-16/h1-11H,12H2,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBYVNSGBLTNCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenylurea typically involves the following steps:

Formation of the Furan-2-yl Pyridine Intermediate: This step involves the coupling of a furan derivative with a pyridine derivative. The reaction conditions often include the use of a palladium catalyst and a base in an inert atmosphere.

Introduction of the Phenylurea Moiety: The intermediate is then reacted with an isocyanate derivative to form the final product. This step may require the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups attached to the furan, pyridine, or phenylurea moieties.

Scientific Research Applications

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenylurea has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.

Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

Catalysis: It serves as a catalyst or catalyst precursor in various organic reactions, including cross-coupling reactions.

Mechanism of Action

The mechanism of action of 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea: This compound has a similar structure but with a naphthalene moiety instead of a phenyl group.

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide:

Uniqueness

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenylurea is unique due to its specific combination of a furan ring, a pyridine ring, and a phenylurea moiety

Biological Activity

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenylurea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and effects on various cancer cell lines.

Chemical Structure

The compound can be represented by the following structural formula:

This compound primarily exerts its biological effects through the inhibition of key signaling pathways involved in cancer progression, particularly the PI3K-Akt-mTOR pathway. This pathway is often deregulated in various cancers, making it a prime target for therapeutic intervention.

Inhibition of PI3K-Akt-mTOR Pathway

Research indicates that this compound can inhibit the phosphorylation of Akt and mTOR, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound has shown IC50 values in the low micromolar range, indicating potent activity against cancer cell lines expressing mutant forms of PI3K.

Cytotoxicity Studies

Cytotoxicity was evaluated using the MTT assay across several cancerous and non-cancerous cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| MCF7 (Breast Cancer) | 0.5 | High (mutant PI3K) |

| MDA-MB-231 (Breast) | 2.5 | Moderate |

| J774 (Macrophages) | >50 | Low |

| HaCaT (Keratinocytes) | >50 | Low |

| L929 (Fibroblasts) | >50 | Low |

In Vivo Studies

In vivo studies conducted on colorectal tumor models demonstrated that treatment with this compound led to significant tumor growth inhibition compared to control groups. The compound's ability to induce apoptosis and inhibit tumor growth suggests its potential as an anticancer agent.

Case Studies

-

Case Study: MCF7 Cell Line

- Researchers observed that at concentrations between 125–250 nM, the compound effectively inhibited downstream effectors of the PI3K pathway, such as S6K and PARP1 cleavage.

- The study also reported an increase in reactive oxygen species (ROS), indicating a possible mechanism for inducing cell death.

-

Case Study: MDA-MB-231 Cell Line

- The compound exhibited lower cytotoxicity compared to MCF7 cells, highlighting its selective action against specific cancer types.

- Further analysis showed that at higher concentrations (>10 µM), significant changes in cell cycle progression were noted, with all cells undergoing apoptosis.

Q & A

Advanced Research Question

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency for furan-pyridine scaffold formation .

- Purification Techniques : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) enhances purity .

- Reaction Monitoring : Real-time HPLC analysis identifies side products (e.g., di-substituted ureas) for process adjustment .

How does this compound interact with biological targets?

Advanced Research Question

- Enzyme Inhibition : The urea moiety acts as a hydrogen-bond donor, inhibiting enzymes like kinases or phosphatases. Computational docking (AutoDock Vina) predicts binding affinity to ATP-binding pockets .

- Receptor Antagonism : The furan-pyridine group may block GPCRs or ion channels, validated via competitive binding assays (e.g., radioligand displacement) .

- Cellular Assays : In vitro cytotoxicity studies (MTT assay) on cancer cell lines reveal IC values comparable to reference drugs .

How can contradictions in reported biological activities of similar phenylurea derivatives be resolved?

Advanced Research Question

- Structural-Activity Relationship (SAR) Studies : Compare analogs with varying substituents (e.g., electron-withdrawing groups on phenyl) to identify critical pharmacophores .

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .

- Meta-Analysis : Cross-reference data from PubChem and crystallographic databases to validate reproducibility .

What computational methods predict the reactivity and stability of this compound?

Advanced Research Question

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulates solvation effects (e.g., in water/DMSO) to assess stability under physiological conditions .

- Degradation Pathways : QSPR models identify susceptibility to hydrolysis at the urea group under acidic conditions .

What safety protocols are recommended given limited toxicity data?

Basic Research Question

- Handling : Use fume hoods and PPE (gloves, lab coats) due to unknown acute toxicity .

- Waste Disposal : Incinerate at high temperatures (>800°C) to prevent environmental persistence .

- Ecological Precautions : Avoid aqueous release; bioaccumulation potential is unstudied but inferred from logP values (~2.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.